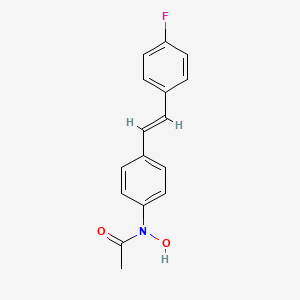
trans-N-(p-(p-Fluorostyryl)phenyl)acetohydroxamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-N-(p-(p-Fluorostyryl)phenyl)acetohydroxamic acid: is a synthetic organic compound that belongs to the class of hydroxamic acids. Hydroxamic acids are known for their ability to chelate metal ions and inhibit enzymes, making them valuable in various scientific and industrial applications. The presence of a fluorostyryl group in this compound adds unique properties, potentially enhancing its reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-(p-(p-Fluorostyryl)phenyl)acetohydroxamic acid typically involves a multi-step process. One common method includes the following steps:
Synthesis of p-Fluorostyrene: This can be achieved through the dehydrohalogenation of p-fluorobenzyl chloride using a strong base like potassium tert-butoxide.
Formation of p-(p-Fluorostyryl)benzene: The p-fluorostyrene undergoes a Heck coupling reaction with iodobenzene in the presence of a palladium catalyst to form p-(p-fluorostyryl)benzene.
Acetohydroxamic Acid Formation: The final step involves the reaction of p-(p-fluorostyryl)benzene with acetohydroxamic acid under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxamic acid moiety, leading to the formation of nitroso derivatives.
Reduction: Reduction reactions can target the double bond in the fluorostyryl group, converting it to a single bond and forming a saturated derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
科学的研究の応用
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology:
- Investigated for its enzyme inhibitory activity, particularly against metalloproteases and ureases.
Medicine:
- Potential applications in cancer therapy due to its ability to inhibit enzymes involved in tumor growth and metastasis.
Industry:
- Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
作用機序
The mechanism of action of trans-N-(p-(p-Fluorostyryl)phenyl)acetohydroxamic acid primarily involves its ability to chelate metal ions and inhibit enzyme activity. The hydroxamic acid moiety binds to the active site of metalloproteases, preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various biological pathways, making the compound useful in therapeutic applications.
類似化合物との比較
Acetohydroxamic Acid: A simpler hydroxamic acid used as a urease inhibitor.
N-Hydroxybenzamide: Another hydroxamic acid with similar enzyme inhibitory properties.
Uniqueness:
- The presence of the fluorostyryl group in trans-N-(p-(p-Fluorostyryl)phenyl)acetohydroxamic acid enhances its reactivity and potential biological activity compared to simpler hydroxamic acids. This unique structure allows for more diverse applications in scientific research and industry.
特性
CAS番号 |
63407-56-7 |
|---|---|
分子式 |
C16H14FNO2 |
分子量 |
271.29 g/mol |
IUPAC名 |
N-[4-[(E)-2-(4-fluorophenyl)ethenyl]phenyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C16H14FNO2/c1-12(19)18(20)16-10-6-14(7-11-16)3-2-13-4-8-15(17)9-5-13/h2-11,20H,1H3/b3-2+ |
InChIキー |
CPWHQTYKIDGOEX-NSCUHMNNSA-N |
異性体SMILES |
CC(=O)N(C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)F)O |
正規SMILES |
CC(=O)N(C1=CC=C(C=C1)C=CC2=CC=C(C=C2)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



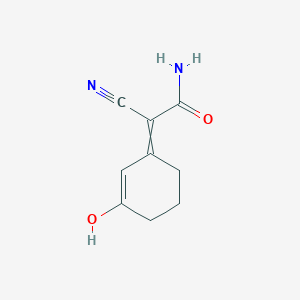
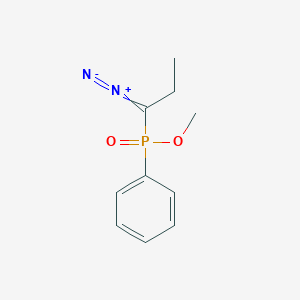
![2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide](/img/structure/B14502110.png)
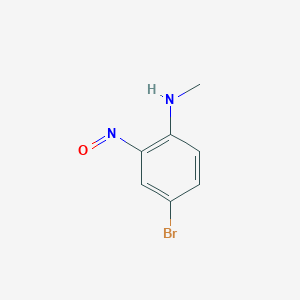

![3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione](/img/structure/B14502143.png)
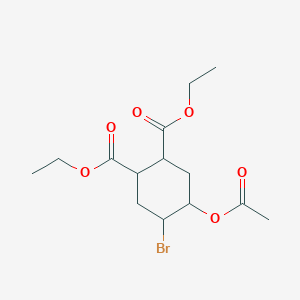
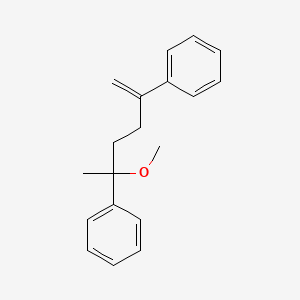
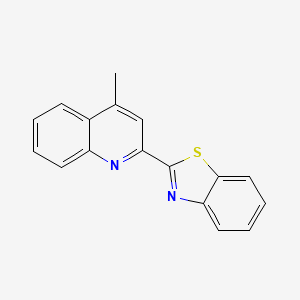
![4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline](/img/structure/B14502167.png)


![(2S)-4,5'-Dimethyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14502181.png)
